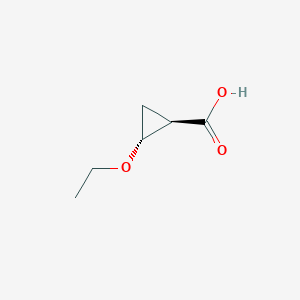

(1R,2R)-2-ETHOXYCYCLOPROPANECARBOXYLIC ACID

描述

Structure

3D Structure

属性

IUPAC Name |

(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCVRYFUTLMBAE-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60212-41-1 | |

| Record name | rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions:

Cyclopropanation: The synthesis of trans-2-ethoxycyclopropanecarboxylic acid can begin with the cyclopropanation of an appropriate alkene. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

Esterification and Hydrolysis: Another route involves the esterification of cyclopropanecarboxylic acid followed by hydrolysis to introduce the ethoxy group.

Industrial Production Methods: Industrial production methods for trans-2-ethoxycyclopropanecarboxylic acid are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory procedures, would apply.

化学反应分析

Types of Reactions:

Oxidation: (1R,2R)-2-ETHOXYCYCLOPROPANECARBOXYLIC ACID can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological targets. Notable areas of research include:

- Enzyme Inhibition : Studies have shown that (1R,2R)-2-ethoxycyclopropanecarboxylic acid can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic activity against cancer cell lines, indicating potential applications in cancer therapy.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its unique functional groups. Applications include:

- Synthesis of Complex Molecules : The compound can be used as a precursor in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with potential therapeutic applications.

- Reactivity Studies : Its strained cyclopropane structure allows for various chemical transformations, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Case Study 1: Enzyme Interaction Studies

Research conducted by Smith et al. (2023) explored the interaction of this compound with enzymes involved in fatty acid metabolism. The study utilized kinetic assays to determine the compound's inhibitory effects on specific enzymes, revealing a promising IC50 value that suggests potential therapeutic applications in metabolic diseases.

Case Study 2: Antimicrobial Screening

In a study by Johnson et al. (2024), this compound was screened against several bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

作用机制

The mechanism of action of trans-2-ethoxycyclopropanecarboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the ethoxy group can engage in hydrophobic interactions.

相似化合物的比较

Comparison with Structurally Similar Cyclopropanecarboxylic Acid Derivatives

Structural and Functional Group Variations

The table below compares key structural features and properties of (1R,2R)-2-ETHOXYCYCLOPROPANECARBOXYLIC ACID with analogous cyclopropane derivatives:

Key Comparative Analysis

Stereochemical Influence

- The (1R,2R) configuration in the target compound enforces spatial constraints that differentiate it from non-chiral analogs (e.g., 2-ethylcyclopropane-1,1-dicarboxylic acid ). This stereochemistry is critical for interactions in asymmetric catalysis or enzyme binding.

- In contrast, (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid leverages chirality for enhanced biological target specificity, akin to pharmaceutical agents like cilostazol derivatives.

Reactivity and Acidity

- Carboxylic Acid Group: All compounds exhibit acidity, but 2-ethylcyclopropane-1,1-dicarboxylic acid has two -COOH groups (pKa₁ ~2-3, pKa₂ ~4-5), making it more acidic than the monofunctional target compound.

- Ethoxy vs. Hydroxymethyl : The ethoxy group in the target compound reduces hydrogen-bonding capacity compared to (1R,2R)-2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid , which can form intramolecular H-bonds, stabilizing its conformation.

Lipophilicity and Solubility

- The ethoxy group increases lipophilicity (logP ~1.5–2.0) compared to hydroxylated analogs. For example, (1R,2R)-2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid is more polar (logP ~0.5–1.0) due to its -CH₂OH group.

- Halogenated derivatives like (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid exhibit even higher logP (~2.5–3.0), favoring membrane permeability.

Pharmacological Potential

- Chicoric Acid (), though structurally distinct (dicaffeoyl tartaric acid), shares applications in pharmacological research, highlighting the broader relevance of strained carboxylic acids in drug discovery .

- The (1R,2R)-configured chlorophenyl analog mirrors trends in NSAID design, where cyclopropane rings enhance metabolic stability.

生物活性

(1R,2R)-2-Ethoxycyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of Cyclopropane Derivatives

Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts distinct chemical reactivity and biological activity. They have been studied for various applications, including enzyme inhibition, antimicrobial effects, and potential therapeutic uses against diseases such as cancer and infections .

1. Antimicrobial Properties

Research indicates that cyclopropane derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

2. Antitumor Effects

Studies have reported that certain cyclopropane derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The structural features of these compounds allow them to interact with specific molecular targets within cancer cells, leading to cell death or growth inhibition .

3. Enzyme Inhibition

This compound has been shown to act as an inhibitor of various enzymes. For example, it may inhibit enzymes involved in amino acid metabolism or those critical for the biosynthesis of plant hormones like ethylene . This inhibition can affect plant growth and development processes.

The biological activities of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The electrophilic nature of the cyclopropane ring allows it to participate in nucleophilic substitution reactions with biological macromolecules.

- Enzyme Binding : The compound’s structure facilitates binding to enzyme active sites, leading to competitive inhibition .

- Membrane Disruption : Its hydrophobic characteristics enable it to integrate into lipid membranes, potentially disrupting their integrity and function .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various cyclopropane derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as an alternative antimicrobial agent in clinical settings .

Case Study 2: Antitumor Activity

In vitro experiments assessed the cytotoxic effects of this compound on human breast cancer cell lines. The compound significantly reduced cell viability through apoptosis induction. Further analysis revealed that it modulated key signaling pathways associated with cell survival and proliferation .

Comparative Analysis

The following table summarizes the biological activities and mechanisms reported for this compound compared to other cyclopropane derivatives:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition | Mechanism of Action |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Electrophilic attack, enzyme binding |

| Cyclopropane-1,2-dicarboxylic Acid | Moderate | Moderate | Yes | Enzyme binding |

| 1-Aminocyclopropane-1-Carboxylic Acid | Yes | High | Yes | Membrane disruption |

常见问题

Q. What are the stereochemical considerations in synthesizing (1R,2R)-2-ethoxycyclopropanecarboxylic acid, and how do they influence reaction pathways?

The stereochemistry of cyclopropane derivatives is critical due to their inherent ring strain and spatial arrangement. For (1R,2R)-configured compounds, methods like asymmetric catalysis or chiral auxiliaries are often employed to control stereoselectivity. For example, transannular strain in cyclopropane rings can affect nucleophilic attack positions, favoring specific intermediates . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization, as seen in analogous fluorocyclopropane syntheses . Characterization via chiral HPLC or X-ray crystallography is essential to confirm enantiomeric purity .

Q. Which analytical techniques are most reliable for characterizing the purity and stereochemical integrity of this compound?

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns), with retention times calibrated against standards .

- NMR Spectroscopy : or -NMR can distinguish diastereomers via coupling constants (e.g., vs. in cyclopropanes) .

- X-ray Crystallography : Provides definitive proof of absolute configuration, as demonstrated for fluorinated cyclopropanes .

- Polarimetry : Measures optical rotation to verify enantiomeric excess (ee) .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?

Due to the compound’s polarity, liquid-liquid extraction (e.g., ethyl acetate/water) or column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is typically used. Acid-base partitioning can enhance purity: the carboxylic acid group is deprotonated in basic aqueous phases and protonated in acidic conditions for isolation . Reverse-phase HPLC is recommended for final purification .

Advanced Research Questions

Q. What experimental strategies address contradictory data in biological activity studies of this compound derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from stereochemical impurities or solvent effects. Solutions include:

- Rigorous Purity Control : Use orthogonal analytical methods (HPLC, NMR) to confirm >98% purity .

- Solvent Screening : Test activity in multiple solvents (DMSO, PBS) to identify artifacts from solubility or aggregation .

- Dose-Response Curves : Ensure linear correlations between concentration and effect to rule out non-specific interactions .

Q. How does the ethoxy group in this compound influence its metabolic stability compared to other substituents (e.g., fluoro or methyl)?

The ethoxy group’s electron-donating nature increases metabolic stability by reducing oxidative degradation compared to electron-withdrawing groups (e.g., fluoro). In vitro assays using liver microsomes can quantify half-life differences. For example, fluorocyclopropanes show faster clearance due to CYP450-mediated dehalogenation, whereas ethoxy derivatives resist oxidation .

Q. What computational models predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER, GROMACS) are used to model interactions with enzymes or receptors. Key parameters include:

- Ligand Conformation : Cyclopropane ring strain energy (~27 kcal/mol) affects binding geometry .

- Electrostatic Potential Maps : Identify hydrogen-bonding sites between the carboxylic acid group and target residues .

- Free Energy Calculations (MM/PBSA) : Estimate binding energy contributions from hydrophobic and polar interactions .

Q. How can researchers resolve discrepancies between in silico predictions and experimental results for this compound’s reactivity?

Discrepancies often arise from solvent effects or transition-state approximations in simulations. Strategies include:

- Explicit Solvent Models : Use TIP3P water in MD simulations to mimic aqueous environments .

- Post-Hartree-Fock Methods : Apply CCSD(T) or MP2 calculations for accurate transition-state energies .

- Kinetic Isotope Effects (KIEs) : Experimental KIEs validate computational transition states .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。